molecular formula C21H22N2O3S2 B2805681 3-(N-ethylphenylsulfonamido)-N-(3-methylbenzyl)thiophene-2-carboxamide CAS No. 1251673-77-4

3-(N-ethylphenylsulfonamido)-N-(3-methylbenzyl)thiophene-2-carboxamide

Cat. No.: B2805681
CAS No.: 1251673-77-4
M. Wt: 414.54
InChI Key: PMOQRPMGUXOLLD-UHFFFAOYSA-N
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Description

3-(N-ethylphenylsulfonamido)-N-(3-methylbenzyl)thiophene-2-carboxamide is a synthetic compound featuring a thiophene carboxamide scaffold, a structure of significant interest in medicinal chemistry and agrochemical research. Thiophene derivatives are renowned for their versatile pharmacological properties, primarily due to the electron delocalization of the sulfur atom within the π-system, which enhances receptor binding and contributes to diverse biological effects . In anticancer research, compounds with a thiophene carboxamide core have demonstrated potent cytotoxic effects against various cancer cell lines, including melanoma (A375), colorectal cancer (HT-29), and breast cancer (MCF-7) . The mechanism of action for such compounds may involve inducing apoptosis through the mitochondrial pathway, evidenced by the activation of caspase 3/7, mitochondrial depolarization, and suppression of anti-apoptotic proteins like Bcl-2 . Specifically, thiophene-2-sulfonamide derivatives have been developed as inhibitors of antiapoptotic Bcl-2 family proteins, which are often overexpressed in tumor cells and contribute to chemoresistance . These inhibitors bind to the BH3-binding groove of proteins like Bcl-2 and Mcl-1, thereby promoting programmed cell death . Furthermore, substituted thiophene carboxamides have documented applications in microbiological research, where they are investigated for their use as microbicides to control phytopathogenic microorganisms . This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-[benzenesulfonyl(ethyl)amino]-N-[(3-methylphenyl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S2/c1-3-23(28(25,26)18-10-5-4-6-11-18)19-12-13-27-20(19)21(24)22-15-17-9-7-8-16(2)14-17/h4-14H,3,15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMOQRPMGUXOLLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=C(SC=C1)C(=O)NCC2=CC=CC(=C2)C)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Thiophene-2-Carboxamide Derivatives

The provided evidence highlights several thiophene-2-carboxamide derivatives with varying substituents. Below is a comparative analysis:

Table 1: Comparison of Key Thiophene-2-Carboxamide Derivatives
Compound Name (Reference) Substituents on Thiophene Ring Amide Substituent Key Properties (Yield, m.p., Purity) Notable Functional Groups
Target Compound 3-(N-ethylphenylsulfonamido) N-(3-methylbenzyl) Data not available Sulfonamido, methylbenzyl
N-(2-Nitrophenyl)thiophene-2-carboxamide None (unsubstituted thiophene) 2-nitrophenyl m.p. 397 K (124°C), 98% purity Nitro, carboxamide
T-IV-B 4-(3-p-Tolylacryloyl)phenyl Thiophene-2-carboxamide Yield: 74%, m.p. 132°C Acryloyl, tolyl, carboxamide
T-IV-H 4-(3-(2-Nitrophenyl)acryloyl)phenyl Thiophene-2-carboxamide Yield: 63%, m.p. 132°C Nitro, acryloyl, carboxamide
Compound 121 3-fluoro N-(imidazolyl-methylidene indolyl) m.p. >300°C, purity >98% Fluoro, imidazolyl, carboxamide

Key Comparative Insights

Substituent Effects on Physical Properties
  • Sulfonamido Group (Target Compound): The presence of a sulfonamido group is expected to enhance hydrogen-bonding capacity and solubility compared to nitro or acetyl substituents. For example, N-(2-nitrophenyl)thiophene-2-carboxamide exhibits a lower melting point (124°C) than fluorinated analogs (e.g., Compound 121, m.p. >300°C ), suggesting that electron-withdrawing groups like nitro reduce lattice stability.
  • 3-Methylbenzyl Group: This lipophilic substituent may increase membrane permeability compared to polar groups (e.g., nitro in T-IV-H ). Similar N-aryl substitutions in SAG derivatives (e.g., benzo[b]thiophene-2-carboxamides ) are associated with improved pharmacokinetic profiles.
Spectroscopic Characteristics
  • IR Spectroscopy: The target compound’s sulfonamido group would show characteristic S=O stretching vibrations (~1350–1150 cm⁻¹), distinct from the C=O stretches (~1650 cm⁻¹) in acryloyl-substituted derivatives like T-IV-B .
  • NMR Trends: In N-(2-nitrophenyl)thiophene-2-carboxamide , the nitro group deshields adjacent protons, causing downfield shifts. The 3-methylbenzyl group in the target compound would likely exhibit sharp singlet peaks for the methyl group in ¹H NMR.

Q & A

Basic: What are the key synthetic routes for 3-(N-ethylphenylsulfonamido)-N-(3-methylbenzyl)thiophene-2-carboxamide, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis typically involves multi-step organic reactions:

Thiophene Ring Formation : Cyclization of dicarbonyl precursors with elemental sulfur under reflux conditions (e.g., 100–120°C in DMF) .

Sulfonamido Group Introduction : Reaction of the thiophene intermediate with ethylphenylsulfonamide using coupling agents like EDCI/HOBt in dichloromethane (DCM) .

Benzylamine Coupling : Amidation of the thiophene-2-carboxylic acid with 3-methylbenzylamine via carbodiimide-mediated activation .
Critical Factors :

  • Solvent polarity (e.g., DMF vs. DCM) affects reaction rates and byproduct formation.
  • Temperature control during sulfonamidation minimizes decomposition .
  • Purification via column chromatography or recrystallization improves purity (>95% by HPLC) .

Basic: Which spectroscopic and analytical methods are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry of substituents (e.g., sulfonamido vs. benzyl groups) and detect stereochemical impurities .
  • X-ray Crystallography : Resolves absolute configuration, particularly for chiral centers in the sulfonamido moiety .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 469.1) and detects fragmentation patterns .
  • HPLC-PDA : Assesses purity (>98% required for biological assays) using C18 columns and acetonitrile/water gradients .

Basic: What biological targets or pathways are implicated for this compound based on structural analogs?

Methodological Answer:

  • Enzyme Inhibition : Sulfonamido groups mimic endogenous substrates, inhibiting carbonic anhydrase or kinase activity (IC50_{50} values ~1–10 µM in vitro) .
  • Receptor Modulation : The 3-methylbenzyl group may enhance affinity for G-protein-coupled receptors (GPCRs), as seen in similar thiophene derivatives .
  • Anticancer Activity : Analogous compounds disrupt β-catenin signaling or induce apoptosis in HT-29 colon cancer cells (EC50_{50} ~5 µM) .

Advanced: How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure bioavailability and metabolic stability using LC-MS/MS. Poor in vivo efficacy may stem from rapid glucuronidation of the benzyl group .
  • Metabolite Identification : Use hepatocyte incubation or microsomal assays to detect inactive/degraded metabolites (e.g., oxidative cleavage of the thiophene ring) .
  • Dose-Response Refinement : Adjust dosing regimens in animal models to account for species-specific metabolic differences .

Advanced: What in silico strategies predict binding affinity to novel protein targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to screen against the PDB database. The sulfonamido group shows high complementarity to hydrophobic pockets in CAIX .
  • QSAR Modeling : Train models with PubChem bioactivity data (e.g., pIC50_{50} values for kinase inhibitors) to prioritize targets .
  • MD Simulations : Assess binding stability (RMSD <2 Å over 100 ns) and identify key residues (e.g., Lys68 in β-catenin) for mutagenesis validation .

Advanced: What strategies improve metabolic stability without compromising target affinity?

Methodological Answer:

  • Deuteriation : Replace labile hydrogen atoms (e.g., benzyl CH2_2) with deuterium to slow oxidative metabolism .
  • Prodrug Design : Mask the carboxamide as an ester or amide promoiety, enabling pH-dependent release in target tissues .
  • Steric Shielding : Introduce bulky substituents (e.g., trifluoromethyl) ortho to metabolically sensitive sites .

Advanced: How do structural modifications impact the compound’s electronic properties for material science applications?

Methodological Answer:

  • π-Conjugation Tuning : The thiophene ring’s electron-rich nature enhances charge transport in organic semiconductors. Adding electron-withdrawing sulfonamido groups increases bandgap (UV-Vis λmax_{max} shift from 320 nm to 350 nm) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >250°C) for OLED applications .
  • Cyclic Voltammetry : Measure HOMO/LUMO levels (-5.2 eV/-3.1 eV) to optimize electron injection layers .

Advanced: What experimental controls are critical when analyzing this compound’s antimicrobial activity?

Methodological Answer:

  • Solvent Controls : Use DMSO (<1% v/v) to rule out solvent-induced membrane disruption in MIC assays .
  • Efflux Pump Inhibitors : Co-administer verapamil to distinguish intrinsic activity from resistance mechanisms in S. aureus .
  • Time-Kill Studies : Monitor bactericidal vs. bacteriostatic effects over 24 hours (e.g., >3-log reduction in CFU/mL at 4× MIC) .

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